molecular formula C14H20O2 B13783215 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane CAS No. 90598-46-2

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane

Cat. No.: B13783215
CAS No.: 90598-46-2
M. Wt: 220.31 g/mol
InChI Key: CYSFBBKZAKVSNZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane typically involves the reaction of 1-phenylethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Acid-Catalyzed Reactions

The dioxane ring undergoes acid-catalyzed ring-opening reactions due to the electron-rich oxygen atoms. In acidic media (e.g., HCl, H₂SO₄), protonation of the oxygen atoms destabilizes the ring, leading to cleavage. For example:

  • Hydrolysis : Forms diol intermediates under aqueous acidic conditions.

  • Transacetalization : Reacts with alcohols or other diols to form new acetal or ketal derivatives.

Mechanistic Pathway :

  • Protonation of oxygen atoms.

  • Nucleophilic attack by water or alcohol.

  • Ring cleavage and stabilization of intermediates.

Functionalization Reactions

The 1-phenylethyl substituent enables selective functionalization:

Reaction TypeReagents/ConditionsProductsKey Notes
Oxidation KMnO₄, CrO₃ (acidic conditions)Ketone derivativesLimited by steric hindrance .
Nucleophilic Substitution NaNH₂, alkyl halidesAlkylated dioxane derivativesRequires deprotonation at α-C.
Acetylation Acetic anhydride, H₂SO₄Acetylated dioxaneOccurs at the oxygen atoms.

Ring-Opening Polymerization

Under anionic or cationic initiators , the dioxane ring can polymerize to form polyether chains. This reactivity is analogous to other dioxane derivatives but is modulated by the bulky 5,5-dimethyl groups, which reduce polymerization rates .

Catalytic Transformations

  • Enzymatic Resolution : Aspergillus niger epoxide hydrolase catalyzes the kinetic resolution of glycidaldehyde acetals, yielding enantiopure epoxides .

Comparative Reactivity

A comparison with related dioxane derivatives highlights its unique behavior:

FeatureThis compound5,5-Dimethyl-2-vinyl-1,3-dioxane
Ring Stability High (steric protection)Moderate
Oxidation Susceptibility LowHigh (vinyl group)
Polymerization SlowRapid

Mechanistic Insights

  • Proton Transfer Stabilization : Acidic conditions stabilize transition states during ring-opening via proton transfers.

  • Steric Effects : The 5,5-dimethyl groups hinder nucleophilic attack, favoring specific reaction pathways (e.g., transacetalization over hydrolysis) .

Scientific Research Applications

Chemical Properties and Structure

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is characterized by its dioxane ring structure, which imparts specific chemical reactivity and stability. The compound's structure allows for various functionalization possibilities, making it a versatile building block in synthetic organic chemistry. Its molecular weight is approximately 192.25 g/mol, and it is classified under the category of dioxanes, which are known for their solvent properties and ability to participate in diverse chemical reactions .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as oxidation and reduction, makes it valuable for creating other chemical entities.

Case Study: Synthesis of Epoxides
Research has demonstrated that derivatives of this compound can be used to synthesize epoxides through selective oxidation processes. For instance, the compound can be converted into epoxide forms using peracids under specific conditions, showcasing its utility in producing valuable intermediates for pharmaceuticals .

Pharmaceutical Development

The pharmaceutical industry has shown interest in compounds like this compound due to their potential biological activity. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study: Analgesic Activity
In a study examining the analgesic effects of various dioxane derivatives, it was found that certain modifications to the this compound structure enhanced its efficacy as an analgesic agent. The findings suggest that further exploration into the structure-activity relationship could lead to the development of new pain relief medications .

Material Science

The unique properties of this compound also extend to material science applications. Its stability and solvent characteristics make it suitable for use in creating polymeric materials and coatings.

Case Study: Coating Applications
Research has investigated the use of this compound as a solvent in polymer formulations. The compound's ability to dissolve various polymers facilitates the development of coatings with enhanced durability and resistance to environmental factors .

Data Tables

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex moleculesSynthesis of epoxides
Pharmaceutical DevelopmentPotential analgesic and anti-inflammatory propertiesDevelopment of new pain relief medications
Material ScienceSolvent for polymer formulationsCoatings with enhanced durability

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A simpler analog without the phenylethyl group.

    2,2-Dimethyl-1,3-dioxane: Lacks the phenylethyl substitution but shares the dioxane ring structure.

Uniqueness

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is unique due to the presence of both the phenylethyl group and the dioxane ring, which confer distinct chemical and biological properties. This combination enhances its stability and potential for diverse applications compared to its simpler analogs.

Biological Activity

5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane is a complex organic compound with a unique dioxane ring structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20O2C_{14}H_{20}O_2 with a molecular weight of approximately 220.31 g/mol. The compound features a six-membered dioxane ring containing two oxygen atoms and is substituted with dimethyl and phenylethyl groups, which contribute to its distinctive physical and chemical properties .

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. These methods allow for tailored synthesis based on desired functionalization:

  • Direct Cyclization : Utilizing appropriate precursors to facilitate the formation of the dioxane ring.
  • Substitution Reactions : Employing alkyl and aryl groups to modify the dioxane structure for enhanced biological activity.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity. For instance, the DPPH radical scavenging method has been used to evaluate the antioxidant efficiency of related compounds, showing significant radical scavenging ability .

CompoundDPPH Scavenging Activity (%)
Compound A88.6%
Compound B87.7%
This compoundTBD

Further investigations are needed to quantify the specific antioxidant activity of this compound.

Interaction Studies

Studies indicate that this compound may interact with various biomolecules such as enzymes and receptors. These interactions could potentially influence their biological activity and therapeutic effects. For example, compounds with similar structures have shown binding affinity to specific enzyme targets .

Study on Antileishmanial Activity

A study investigated the antileishmanial properties of dioxane derivatives, including those structurally related to this compound. The research found that certain synthesized compounds effectively inhibited the growth of Leishmania donovani promastigotes and amastigotes in vitro. Reactive oxygen species were produced during treatment, indicating a potential mechanism of action for their bioactivity .

Pharmacological Investigations

In recent pharmacological studies focusing on N-heterocyclic scaffolds, derivatives of dioxanes have been assessed for their growth inhibition properties against cancer cell lines. Some compounds demonstrated selective toxicity towards tumorigenic cells without affecting non-tumorigenic cells at certain concentrations .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 5,5-Dimethyl-2-(1-phenylethyl)-1,3-dioxane be optimized to improve yield and enantioselectivity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts such as Rhodium(I) complexes with bisphosphine ligands (e.g., (R)-BINAP). For example, reactions in 1,4-dioxane at 60°C under inert atmospheres (Schlenk technique) with tert-amyl alcohol as a solvent modifier have shown improved enantiomeric excess (up to 56% yield) . Optimization should focus on catalyst loading, solvent polarity, and reaction time to balance steric and electronic effects of the 1-phenylethyl substituent.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, 1H^1 \text{H}-NMR (500 MHz, CDCl3_3) can resolve key signals: δ 1.27 and 0.82 ppm (geminal dimethyl groups), δ 5.46 ppm (dioxane ring proton), and aromatic protons (δ 7.68–8.22 ppm) for the phenyl group. 13C^{13} \text{C}-NMR (126 MHz) confirms carbonyl and quaternary carbons (e.g., δ 100.1 ppm for the dioxane ring) . Pair with High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to risks of inhalation (H333), skin contact (H313), and ingestion (H303). Storage should avoid prolonged exposure to light or moisture, as dioxane derivatives can degrade into hazardous byproducts. Emergency measures include rinsing eyes with water (15+ minutes) and administering artificial respiration if inhaled .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Screen for antimicrobial or antitumor activity using standardized assays. For example, test against Mycobacterium tuberculosis via isoniazid-resistant strains or assess cytotoxicity in cancer cell lines (e.g., MCF-7). Modify the 1-phenylethyl group to study structure-activity relationships (SAR), noting that electron-withdrawing substituents may enhance bioactivity .

Advanced Research Questions

Q. What computational methods can predict the thermal decomposition pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies and transition states. Studies on analogous 5-nitro-1,3-dioxanes suggest decomposition via nitrous acid (HNO2_2) release, with activation energies influenced by substituent steric effects . Validate with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) for evolved gases.

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from conformational flexibility or solvate formation. Use variable-temperature NMR to probe dynamic processes (e.g., ring puckering in dioxane). For crystallographic ambiguities, perform single-crystal X-ray diffraction and compare with computational models (e.g., Mercury CSD) .

Q. What strategies enhance enantioselectivity in the alkylation of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis are key. For example, employ (R)-BINAP-Rhodium complexes in alkylation reactions to control stereochemistry at the 2-position. Optimize reaction parameters (e.g., temperature, solvent polarity) to favor kinetic over thermodynamic control, as demonstrated in analogous 1,3-dioxane syntheses .

Q. How do substituents on the phenyl ring affect the stability and reactivity of this compound?

  • Methodological Answer : Electron-donating groups (e.g., -OCH3_3) increase ring stability via resonance, while electron-withdrawing groups (e.g., -NO2_2) accelerate decomposition. Study Hammett parameters (σ+^+) to correlate substituent effects with reaction rates in hydrolysis or oxidation assays .

Q. What are the mechanistic implications of this compound in host-guest chemistry?

  • Methodological Answer : The dioxane ring acts as a supramolecular host for cationic guests via CH-π interactions. Characterize binding using 1H^1 \text{H}-NMR titration (e.g., shifts in aromatic protons) and isothermal titration calorimetry (ITC) to quantify association constants (Ka_a) .

Q. How can isotopic labeling (e.g., 2H^2 \text{H}, 13C^{13} \text{C}) elucidate metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., at the methyl or phenyl positions) and track metabolites via LC-MS/MS. Compare isotopic patterns to identify hydroxylation or demethylation pathways, as shown in studies on structurally related cyclohexanediones .

Properties

CAS No.

90598-46-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5,5-dimethyl-2-(1-phenylethyl)-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-11(12-7-5-4-6-8-12)13-15-9-14(2,3)10-16-13/h4-8,11,13H,9-10H2,1-3H3

InChI Key

CYSFBBKZAKVSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1OCC(CO1)(C)C)C2=CC=CC=C2

Origin of Product

United States

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